molecular formula C11H20N2O2 B14493377 N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide CAS No. 64505-08-4

N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide

Cat. No.: B14493377
CAS No.: 64505-08-4
M. Wt: 212.29 g/mol
InChI Key: LOXJLPSJBSJTCC-UHFFFAOYSA-N
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Description

N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide is a compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide typically involves the reaction of piperidine with acetoacetic ester, followed by acylation with acetic anhydride. The reaction conditions often require a base such as sodium ethoxide to facilitate the formation of the intermediate, which is then acylated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within the desired parameters.

Chemical Reactions Analysis

Types of Reactions

N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-(piperidin-1-yl)propanenitrile: Another piperidine derivative with similar structural features.

    Piperidine, 1-(1-oxo-3-phenyl-2-propenyl): A compound with a piperidine ring and a different functional group.

Uniqueness

N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

CAS No.

64505-08-4

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(3-oxo-1-piperidin-1-ylbutan-2-yl)acetamide

InChI

InChI=1S/C11H20N2O2/c1-9(14)11(12-10(2)15)8-13-6-4-3-5-7-13/h11H,3-8H2,1-2H3,(H,12,15)

InChI Key

LOXJLPSJBSJTCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CN1CCCCC1)NC(=O)C

Origin of Product

United States

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